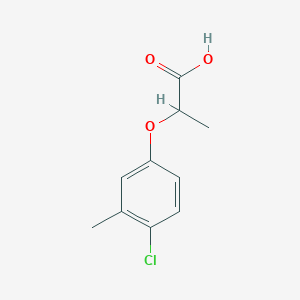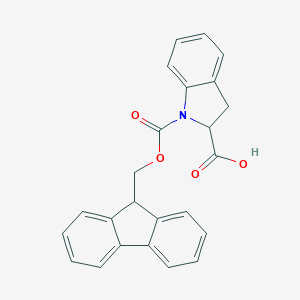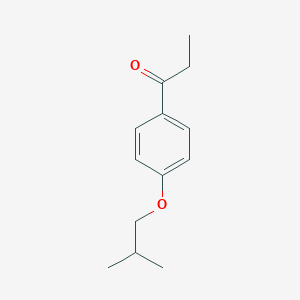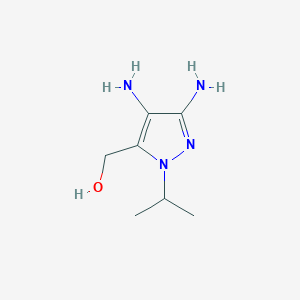
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol, also known as DIPL, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has shown potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. This compound has also been found to have potential applications in the field of agriculture as a plant growth regulator. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in lab experiments is its low toxicity. This compound has been found to have low toxicity in animal studies, making it a potentially safe compound for use in research. However, one limitation of using this compound in lab experiments is its limited solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol. One area of research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research could focus on further exploring the anti-inflammatory and anti-cancer properties of this compound and its potential use in the development of new drugs. Additionally, research could focus on exploring the potential applications of this compound in the field of materials science, such as in the development of new polymers and metal-organic frameworks.
Métodos De Síntesis
The synthesis of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol is typically achieved through the reaction of 3,4-diaminopyrazole with formaldehyde in the presence of an acid catalyst. The resulting product is a white crystalline solid that is soluble in water and polar organic solvents.
Propiedades
Número CAS |
199342-00-2 |
|---|---|
Fórmula molecular |
C7H14N4O |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(4,5-diamino-2-propan-2-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H14N4O/c1-4(2)11-5(3-12)6(8)7(9)10-11/h4,12H,3,8H2,1-2H3,(H2,9,10) |
Clave InChI |
LHRAHHGCQRJYCE-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=C(C(=N1)N)N)CO |
SMILES canónico |
CC(C)N1C(=C(C(=N1)N)N)CO |
Sinónimos |
1H-Pyrazole-5-methanol,3,4-diamino-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



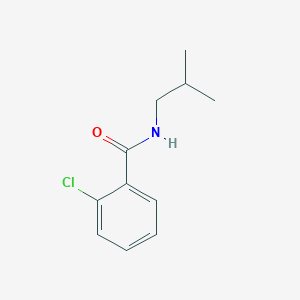
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)
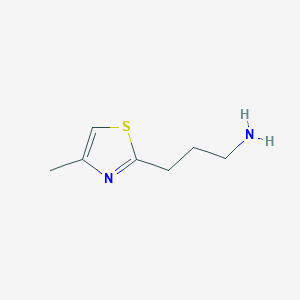
![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)
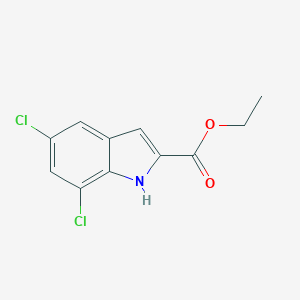

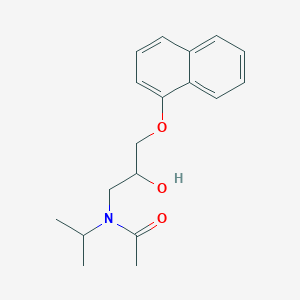
![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
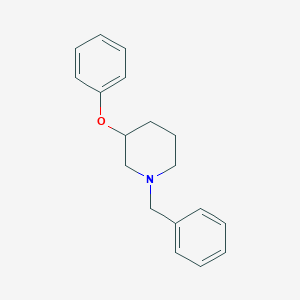
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)
